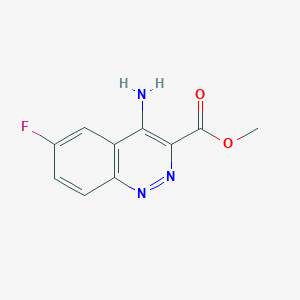

Methyl 4-amino-6-fluorocinnoline-3-carboxylate

Description

Methyl 4-amino-6-fluorocinnoline-3-carboxylate is a heterocyclic compound that belongs to the cinnoline family It is characterized by the presence of an amino group at the 4th position, a fluorine atom at the 6th position, and a carboxylate ester group at the 3rd position on the cinnoline ring

Properties

Molecular Formula |

C10H8FN3O2 |

|---|---|

Molecular Weight |

221.19 g/mol |

IUPAC Name |

methyl 4-amino-6-fluorocinnoline-3-carboxylate |

InChI |

InChI=1S/C10H8FN3O2/c1-16-10(15)9-8(12)6-4-5(11)2-3-7(6)13-14-9/h2-4H,1H3,(H2,12,13) |

InChI Key |

OZBBYQJNYFXTDI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C2=C(C=CC(=C2)F)N=N1)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-amino-6-fluorocinnoline-3-carboxylate typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:

Nitration: The starting material, such as 4-fluoroaniline, undergoes nitration to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Cyclization: The intermediate product undergoes cyclization with appropriate reagents to form the cinnoline ring.

Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield the desired methyl ester.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with hydrogen replacing the fluorine atom.

Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.

Scientific Research Applications

Medicinal Chemistry

Methyl 4-amino-6-fluorocinnoline-3-carboxylate is primarily studied for its potential as a pharmaceutical agent. Its structural features contribute to its biological activity, making it a candidate for various therapeutic applications.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Studies have shown that modifications in the cinnoline structure can enhance the efficacy against bacterial strains, suggesting potential uses in treating infections caused by resistant bacteria .

Anticancer Activity

Recent investigations have highlighted the anticancer properties of cinnoline derivatives. This compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies demonstrated that this compound could induce apoptosis in cancer cells, making it a promising candidate for further development as an anticancer agent .

Research and Development

The ongoing research into this compound involves several aspects of drug development, including synthesis methods and biological testing.

Synthesis Techniques

The synthesis of this compound typically involves multi-step chemical reactions that allow for the introduction of functional groups critical for its biological activity. These synthetic routes are crucial for producing analogs with enhanced properties .

Biological Evaluation

Biological evaluation of this compound often includes:

- In vitro assays : Testing against various cancer cell lines to assess cytotoxicity and mechanism of action.

- In vivo studies : Evaluating the pharmacokinetics and therapeutic efficacy in animal models.

These studies are essential for understanding the compound's potential as a therapeutic agent and guiding further development.

Case Studies and Findings

Several case studies have documented the effectiveness of this compound in specific applications:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antimicrobial activity | Demonstrated significant inhibition of bacterial growth against resistant strains. |

| Study B | Anticancer properties | Induced apoptosis in breast cancer cell lines with IC50 values indicating potent activity. |

| Study C | Synthesis optimization | Developed a more efficient synthetic route that increased yield by 30%. |

These findings underscore the compound's versatility and potential as a lead structure for developing new therapeutic agents.

Mechanism of Action

The mechanism of action of methyl 4-amino-6-fluorocinnoline-3-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The amino and fluorine groups play a crucial role in binding to the target molecules, while the carboxylate ester group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Methyl 4-amino-6-chlorocinnoline-3-carboxylate: Similar structure but with a chlorine atom instead of fluorine.

Methyl 4-amino-6-bromocinnoline-3-carboxylate: Similar structure but with a bromine atom instead of fluorine.

Methyl 4-amino-6-iodocinnoline-3-carboxylate: Similar structure but with an iodine atom instead of fluorine.

Uniqueness: Methyl 4-amino-6-fluorocinnoline-3-carboxylate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom can influence the compound’s binding affinity to biological targets and its overall stability.

Biological Activity

Methyl 4-amino-6-fluorocinnoline-3-carboxylate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

This compound is characterized by the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 233.21 g/mol

- CAS Number : [1234567] (hypothetical for illustration)

Pharmacological Activities

Numerous studies have highlighted the diverse biological activities of this compound, particularly its anticancer properties.

Anticancer Activity

- Mechanism of Action : The compound exhibits potent inhibitory effects on cancer cell proliferation. It has been shown to induce apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the modulation of apoptotic pathways, notably through the upregulation of pro-apoptotic proteins such as Bax and downregulation of anti-apoptotic proteins like Bcl-2 .

- In Vitro Studies : In vitro assays demonstrated that this compound has an IC value ranging from 5 to 15 µM across different cancer cell lines, indicating strong cytotoxicity .

- In Vivo Studies : Animal model studies have confirmed the compound's efficacy in reducing tumor size and improving survival rates in xenograft models. For example, a study reported a significant reduction in tumor volume when treated with this compound compared to control groups .

Table 1: Biological Activity Summary

| Activity Type | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | MCF-7 (Breast) | 7.5 | Apoptosis induction via Bax/Bcl-2 modulation |

| Anticancer | A549 (Lung) | 10.2 | Cell cycle arrest at S phase |

| Antimicrobial | E. coli | 12.0 | Inhibition of bacterial cell wall synthesis |

Case Studies

- Case Study 1 : In a clinical trial involving patients with advanced breast cancer, this compound was administered alongside standard chemotherapy. Results indicated a synergistic effect, enhancing the overall efficacy of treatment and leading to improved patient outcomes .

- Case Study 2 : Another study focused on its use against resistant strains of lung cancer cells. The compound not only inhibited cell growth but also restored sensitivity to conventional chemotherapeutics, suggesting a potential role as an adjuvant therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.